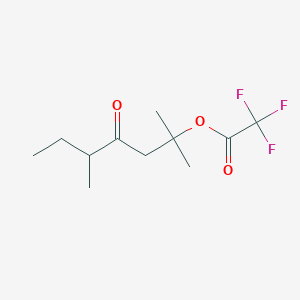methanone CAS No. 63565-02-6](/img/structure/B14501827.png)
[4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenylmethanone is an aromatic ketone with the molecular formula C13H16O2. This compound is characterized by the presence of a hydroxy group, a phenyl group, and a methylbutenyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenylmethanone typically involves the reaction of 4-hydroxyacetophenone with isoprene under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the hydroxy group on the aromatic ring activates the position for electrophilic substitution by the isoprene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid.
Reduction: Formation of 4-hydroxy-3-(3-methylbut-2-en-1-yl)phenylmethanol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenylmethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic and aliphatic components can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]propanoic acid: Similar structure but with an additional carboxylic acid group.
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a ketone.
(E)-4-Hydroxy-3-methylbut-2-enyl phosphate: Similar structure but with a phosphate group.
Uniqueness
The uniqueness of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenylmethanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and ketone groups allows for diverse chemical transformations and interactions with biological targets .
Propriétés
Numéro CAS |
63565-02-6 |
|---|---|
Formule moléculaire |
C18H18O2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H18O2/c1-13(2)8-9-15-12-16(10-11-17(15)19)18(20)14-6-4-3-5-7-14/h3-8,10-12,19H,9H2,1-2H3 |
Clé InChI |
QXDDSVZXKOAVJG-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Benzenesulfinyl)phenyl]ethan-1-one](/img/structure/B14501754.png)
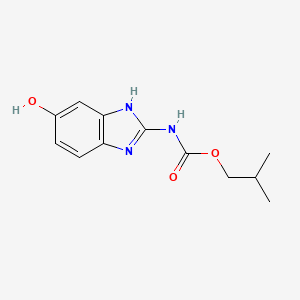
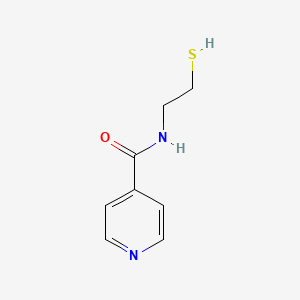
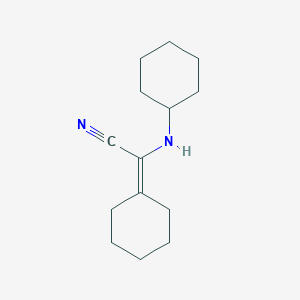
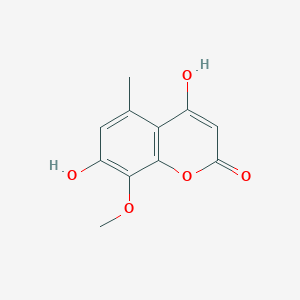
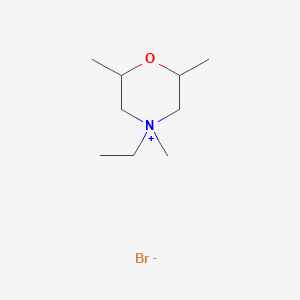
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
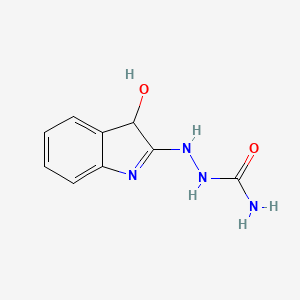
![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)


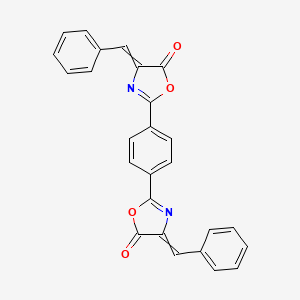
![(4-Bromophenyl)[chloro(phenyl)methyl]carbamothioyl chloride](/img/structure/B14501833.png)
